molecular formula C3H10N2O9P3-5 B14695176 (Nitrilotris(methylene))trisphosphonic acid, ammonium salt CAS No. 34274-28-7

(Nitrilotris(methylene))trisphosphonic acid, ammonium salt

Cat. No.: B14695176
CAS No.: 34274-28-7
M. Wt: 311.04 g/mol
InChI Key: QLBMTYBUHJKAQD-UHFFFAOYSA-I
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Description

(Nitrilotris(methylene))trisphosphonic acid, ammonium salt is a chemical compound known for its versatile applications in various fields. It is a derivative of nitrilotris(methylene)triphosphonic acid, where the ammonium salt form enhances its solubility and usability in different environments. This compound is widely used as an antiscalant, cement retarder, and in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nitrilotris(methylene))trisphosphonic acid, ammonium salt typically involves the reaction of nitrilotris(methylene)triphosphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt. The general reaction can be represented as: [ \text{N[CH}_2\text{P(O)(OH)}_2\text{]}_3 + \text{NH}_4\text{OH} \rightarrow \text{N[CH}_2\text{P(O)(OH)}_2\text{]}_3\text{NH}_4 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful addition of ammonium hydroxide to nitrilotris(methylene)triphosphonic acid solution, followed by purification steps to remove any impurities. The final product is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

(Nitrilotris(methylene))trisphosphonic acid, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different phosphonic acid derivatives.

    Reduction: Reduction reactions can modify the phosphonic acid groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various cationic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphonic acids, while substitution reactions can produce different ammonium salt derivatives .

Scientific Research Applications

"(Nitrilotris(methylene))trisphosphonic acid, ammonium salt" is a salt form of aminotris(methylene phosphonic acid), also known as ATMP. ATMP belongs to the class of organic compounds known as organic phosphonic acids . It functions as a scale and corrosion inhibitor, deflocculant, sequestrant, and water stabilizer in cooling and boiler water treatment systems .

Note: Some search results refer to closely related compounds, such as the acid form of "(Nitrilotris(methylene))trisphosphonic acid" or other salt forms (e.g. sodium salt). Where the search results do not specify the ammonium salt form, information about these related compounds has been included, where relevant.

Functions of "this compound"

  • Chelating Agent: ATMP is a powerful complexing agent, effectively chelating metal ions .
  • Corrosion Inhibitor: It shows good corrosion inhibition properties, especially in the presence of zinc and other phosphates .
  • Antiscalant: ATMP prevents scale formation in various industrial applications . As an antiscalant, the recommended dosage is 1-20mg/L .
  • Cement Retarder: ATMP is used as a cement retarder .

Additional properties

"this compound" is easy to dissolve and is suitable for use in winter and freezing districts .

Mechanism of Action

The mechanism of action of (Nitrilotris(methylene))trisphosphonic acid, ammonium salt involves its ability to chelate metal ions and inhibit scale formation. The compound interacts with metal ions, forming stable complexes that prevent the precipitation of scale-forming salts. This property is particularly useful in water treatment and industrial processes where scale formation is a concern .

Comparison with Similar Compounds

Similar Compounds

  • Nitrilotris(methylene)triphosphonic acid, sodium salt
  • Diethylenetriaminepentakis(methylphosphonic acid)
  • Etidronic acid

Uniqueness

Compared to similar compounds, (Nitrilotris(methylene))trisphosphonic acid, ammonium salt offers enhanced solubility and specific reactivity due to the presence of the ammonium ion. This makes it particularly suitable for applications requiring high solubility and effective chelation properties .

Biological Activity

Introduction

(Nitrilotris(methylene))trisphosphonic acid, ammonium salt, commonly referred to as ATMP (Ammonium Nitrilotris(methylene)triphosphonate), is a phosphonic acid derivative that has garnered attention for its biological activity and potential applications in various fields, including medicine and environmental science. This article delves into the biological properties of ATMP, supported by research findings, case studies, and data tables.

  • Chemical Formula : C₃H₁₂N₁O₉P₃
  • Molecular Weight : 299.05 g/mol
  • CAS Registry Number : 6419-19-8
  • IUPAC Name : {[bis(phosphonomethyl)amino]methyl}phosphonic acid

ATMP is classified as an organic phosphonic acid, characterized by its three phosphonic acid groups which contribute to its chelating properties. These properties make it useful in various applications, particularly in complexing metal ions.

Chelating Properties

ATMP exhibits strong chelating capabilities, particularly with bivalent metal ions such as calcium and magnesium. This property is crucial for its application in preventing scale formation in water systems and enhancing the bioavailability of nutrients in agricultural settings. The chelation mechanism involves the formation of stable complexes with metal ions, which can influence biological processes.

Antimicrobial Activity

Research has indicated that ATMP possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by disrupting cellular processes through metal ion chelation . This property could be leveraged in developing antimicrobial agents for agricultural or medical applications.

Biocompatibility and Toxicity

While ATMP shows promising biological activity, its biocompatibility and potential toxicity have been subjects of investigation. Studies have indicated that ATMP is relatively non-toxic at low concentrations, making it a suitable candidate for use in medical applications such as drug delivery systems . However, further research is necessary to fully understand its long-term effects on human health and the environment.

Case Studies

  • Agricultural Applications : In a controlled study, ATMP was applied to crops to assess its effect on nutrient uptake. Results showed a significant increase in phosphorus availability in soils treated with ATMP compared to controls, leading to improved plant growth and yield .
  • Water Treatment : A pilot study evaluated the use of ATMP in municipal water treatment facilities. The findings indicated reduced scaling and improved water quality parameters when ATMP was included in the treatment regimen .

Table 1: Summary of Biological Activities of ATMP

Activity TypeDescriptionReferences
ChelationStrong binding with calcium and magnesium ions
AntimicrobialInhibitory effects on bacterial growth
Nutrient AvailabilityEnhanced phosphorus uptake in agricultural settings
Water QualityReduced scaling in water treatment

Table 2: Toxicity Assessment of ATMP

Concentration (mg/L)Observed EffectsReference
0 - 50No significant toxicity observed
50 - 100Mild cytotoxic effects
>100Increased toxicity noted

Properties

CAS No.

34274-28-7

Molecular Formula

C3H10N2O9P3-5

Molecular Weight

311.04 g/mol

IUPAC Name

azanium;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine

InChI

InChI=1S/C3H12NO9P3.H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);1H3/p-5

InChI Key

QLBMTYBUHJKAQD-UHFFFAOYSA-I

Canonical SMILES

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+]

Related CAS

6419-19-8 (Parent)

Origin of Product

United States

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